Leucomethylthioninium

Description

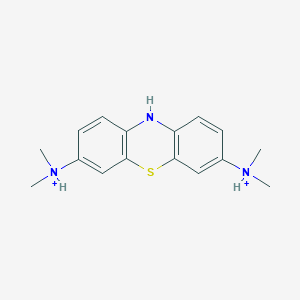

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3S+2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2 |

InChI Key |

QTWZICCBKBYHDM-UHFFFAOYSA-P |

Canonical SMILES |

C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Leucomethylthioninium Action

Elucidation of Redox Chemistry and its Biological Implications

The therapeutic potential of the methylthioninium (MT) moiety is intrinsically linked to its redox chemistry. It exists in a dynamic equilibrium between its oxidized form, methylthioninium (MT+), and its reduced form, leucomethylthioninium (LMT). nih.govnih.govnih.gov This equilibrium is highly sensitive to the local biological environment, including factors like pH, oxygen levels, and the presence of reducing agents. nih.gov

Methylthioninium (MT+) is the oxidized, blue-colored form of the compound, while this compound (LMT) is the reduced, colorless form. nih.govacs.org The conversion between these two states is a fundamental aspect of its biological activity. LMT can be readily oxidized to MT+ in the presence of air. nih.govacs.org Conversely, MT+ can be reduced to LMT. This interconversion is a key feature of its redox cycling capabilities. nih.govacs.org The stabilization of the reduced LMT form, for instance as this compound bis(hydromethanesulfonate) (LMTM), has been a strategy to improve its bioavailability, as LMT is more efficiently absorbed by cells than MT+. nih.govacs.org

The cellular redox environment plays a crucial role in the activity of this compound. The cytoplasm of cells is typically maintained in a reducing state, which would favor the presence of the LMT form. figshare.comscienceinschool.org This is significant because some studies suggest that the inhibitory activity of the MT moiety on protein aggregation is optimal under reducing conditions, indicating that LMT may be the primary active form in this context. figshare.comresearchgate.net However, under conditions of oxidative stress, which are often associated with neurodegenerative diseases, the cellular environment can become more oxidizing. oup.commdpi.com This shift could potentially favor the conversion of LMT to MT+. nih.govnih.gov The redox state of the microenvironment, therefore, is a critical determinant of which form of the compound predominates and, consequently, its mechanism of action. nih.gov

The redox activity of the MT moiety extends to specific catalytic reactions with biological molecules, most notably the oxidation of cysteine residues in proteins.

One of the key mechanisms of action attributed to the MT moiety is its ability to catalyze the oxidation of cysteine residues in proteins, leading to the formation of disulfide bonds. nih.govresearchgate.netresearchgate.net This has been particularly studied in the context of the tau protein, which is implicated in Alzheimer's disease. nih.govresearchgate.netresearchgate.net The oxidized form, MT+, has been shown to specifically catalyze the oxidation of cysteine residues C291 and C322 in the repeat domains of the tau protein. nih.govresearchgate.netresearchgate.net This modification can interfere with the aggregation of tau into the paired helical filaments that form neurofibrillary tangles. nih.govfigshare.com The formation of these disulfide bonds can alter the conformation of the tau protein, maintaining it in a monomeric state that is less prone to aggregation. oup.commdpi.com

Research has revealed that the MT+-catalyzed oxidation of cysteine is a process that is dependent on the presence of molecular oxygen (O2). nih.govacs.org MT+ utilizes dissolved oxygen in the solution to facilitate the formation of disulfide bonds from cysteine residues. nih.govacs.orgresearchgate.net Experiments conducted in an oxygen-depleted environment showed that MT+ did not efficiently oxidize the cysteine residues of the tau protein fragment K18. acs.org This indicates that oxygen acts as a co-substrate in this catalytic reaction. nih.gov The process is not a result of the MT+ to LMT redox cycle itself but rather a direct catalytic action of MT+ using oxygen. nih.govacs.orgresearchgate.net

| Oxidant | Rate Constant (M⁻¹·min⁻¹) |

|---|---|

| H₂O₂ | 6.38 x 10⁻³ |

| MT⁺ ·[O₂] | 1.96 x 10⁻³ |

| DMSO | 1.40 x 10⁻³ |

Specific Redox Reactions Catalyzed by Methylthioninium and this compound

Oxygen Dependence of Cysteine Oxidation

Protein Aggregation Inhibition Modalities

This compound has demonstrated efficacy as a potent inhibitor of protein aggregation, a pathological hallmark of several neurodegenerative disorders. researchgate.net Its activity extends to both tau protein, which forms neurofibrillary tangles in Alzheimer's disease, and alpha-synuclein (B15492655), the primary component of Lewy bodies in Parkinson's disease. researchgate.net

Inhibition of Tau Protein Aggregation and Fibrillization

The aggregation of tau protein into paired helical filaments (PHFs) is a central event in the pathology of Alzheimer's disease. This compound intervenes in this process through multiple, distinct mechanisms.

Research indicates that the inhibitory action of this compound is most effective under reducing conditions, which are characteristic of the intracellular environment. nih.govfigshare.com This suggests that the reduced form of the molecule is the active species. nih.govfigshare.com Studies have shown that this compound can trap tau monomers in a conformation that is incompetent for aggregation. researchgate.net A key finding is that this mechanism is independent of cysteine residues on the tau protein, a departure from previous hypotheses that suggested an oxidation-dependent mechanism. nih.govfigshare.com This cysteine-independent action is crucial as it allows the compound to be effective within the reducing environment of a neuron. nih.gov

In vitro studies using a truncated form of tau (dGAE) that spontaneously assembles into PHF-like filaments have provided significant insights. In the presence of a reducing agent, this compound effectively inhibits the formation of fibrillar β-sheet structures and promotes a random coil conformation in the soluble fraction of tau. researchgate.net

Table 1: Effect of this compound on Tau Aggregation under Reducing Conditions

| dGAE/MT Ratio | Supernatant (Random Coil) | Pellet (Fibrillar β-sheet) |

| 1:0 (Control) | Low | High |

| 1:0.1 | Increased | Reduced |

| 1:1 | High | Significantly Reduced |

| 1:10 | Very High | Nearly Absent |

| Data derived from in vitro assembly assays of dGAE tau fragment. The ratio represents the molar concentration of the tau fragment to the methylthioninium moiety. |

A defining characteristic of pathological tau aggregates is their resistance to proteolysis. This compound has been shown to reverse this stability. researchgate.netnih.gov The core of the PHF, which is normally resistant to degradation by proteases, becomes susceptible to breakdown in the presence of this compound. researchgate.netnih.gov This action suggests that the compound can not only prevent the formation of new aggregates but also facilitate the clearance of existing ones by making them vulnerable to the cell's natural protein degradation machinery. This effect is observed at protein-to-MT molar ratios upwards of approximately 1:0.1. researchgate.net

Electron microscopy studies have visually confirmed the impact of this compound on tau filament assembly. In controlled experiments, the typical formation of long, fibrillar tau filaments is significantly inhibited in the presence of the compound under reducing conditions. researchgate.net Instead of well-defined filaments, the resulting structures are sparse and poorly formed. researchgate.net This modulation of filament formation is a direct consequence of its interaction with tau, preventing the ordered self-assembly required for fibrillization. researchgate.net

Reversal of Proteolytic Stability of Paired Helical Filament (PHF) Cores

Inhibition of Alpha-Synuclein Aggregation

The aggregation of alpha-synuclein into toxic inclusions is a key pathological feature of synucleinopathies, including Parkinson's disease. This compound has also been shown to be an effective inhibitor of this process. nih.gov

In cellular models, this compound has been shown to inhibit the formation of aggregated alpha-synuclein with a half-maximal effective concentration (EC50) of 1.1 μM. nih.gov This inhibition occurs without significantly affecting the mRNA levels of human alpha-synuclein, indicating a direct effect on the protein aggregation process rather than on protein expression. nih.gov

Furthermore, in vivo studies using transgenic mouse models that express human alpha-synuclein have demonstrated a significant reduction in alpha-synuclein-positive neurons in various brain regions following oral administration of this compound. nih.govnih.gov This treatment was effective against both early-stage aggregates and late-stage fibrillar inclusions. nih.gov

Table 2: Research Findings on this compound and Alpha-Synuclein Aggregation

| Model System | Key Finding |

| N1E-115 Neuroblastoma Cells | Inhibited aggregated α-Syn with an EC50 of 1.1 μM. nih.gov |

| Transgenic Mice (L58 and L62 lines) | Significant decrease in α-Syn-positive neurons in multiple brain regions. nih.govnih.gov |

| Transgenic Mice (L58 and L62 lines) | Effective against both early aggregates and late-stage fibrillar inclusions. nih.gov |

Compound Names

| Abbreviation | Full Name |

| LMT | This compound |

| MT | Methylthioninium |

| PHF | Paired Helical Filament |

| dGAE | A truncated form of the tau protein |

| α-Syn | Alpha-Synuclein |

Effects on Other Aggregating Proteins (e.g., TDP-43, Huntingtin Protein)

Beyond its well-documented effects on tau protein, this compound and its oxidized form, methylthioninium, have demonstrated inhibitory activity against the aggregation of other proteins implicated in neurodegenerative diseases, notably TDP-43 and the mutant huntingtin protein.

Research indicates that the methylthioninium moiety can inhibit the aggregation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). onderzoekmetmensen.nlfrontiersin.org The proposed mechanism involves the binding of the compound to TDP-43, which interferes with the protein's conformational changes that lead to the formation of insoluble, pathological aggregates. onderzoekmetmensen.nl Pathological TDP-43 is often fragmented, and these C-terminal fragments are particularly prone to aggregation. plos.org These fragments can act as a seed, driving the co-aggregation of the full-length protein and leading to a loss of its normal function in the nucleus. plos.org The aggregation process is also associated with post-translational modifications like hyper-phosphorylation and ubiquitination, which are characteristic of TDP-43 proteinopathies. frontiersin.org

Similarly, this compound has been shown to affect the aggregation pathway of the mutant huntingtin (mHtt) protein, the cause of Huntington's disease. This disease is driven by an expansion of a polyglutamine (polyQ) tract in the huntingtin protein, which causes it to misfold and aggregate. nih.govnih.gov Studies have shown that methylthioninium can inhibit the aggregation of mHtt in various models, including in vitro assays, Drosophila, and mouse models of the disease. nih.gov The mechanism appears to involve the modulation of aggregation intermediates, reducing the formation of soluble oligomers and insoluble fibrillar inclusions. nih.gov In a zebrafish model, methylthioninium was also found to reduce the aggregation of a huntingtin variant with an expanded polyglutamine repeat. researchgate.net Furthermore, the clearance of polyglutamine-containing proteins like mHtt can be facilitated through the induction of macroautophagy, a process stimulated by methylthioninium. nih.gov

While not the primary focus, related research on α-synuclein, the protein central to Parkinson's disease, provides further insight. One study found that this compound bis(hydromethanesulfonate) (LMTM) inhibited the aggregation of human α-synuclein in a cellular model with an EC₅₀ of 1.1 µM. frontiersin.orgnih.gov

| Aggregating Protein | Disease Association | Observed Effect of this compound/Methylthioninium | Proposed Mechanism of Action | Supporting Model Systems |

|---|---|---|---|---|

| TDP-43 | ALS, FTLD | Inhibition of aggregation | Direct binding to the protein, preventing pathological conformational changes. onderzoekmetmensen.nl | In vitro, cellular models. onderzoekmetmensen.nl |

| Mutant Huntingtin (mHtt) | Huntington's Disease | Inhibition of aggregation, reduction of oligomers and inclusions. | Modulation of aggregation intermediates nih.gov; enhancement of autophagic clearance. nih.gov | In vitro, Drosophila, R6/2 mouse model, zebrafish. nih.govresearchgate.net |

| α-Synuclein | Parkinson's Disease | Inhibition of aggregation (EC₅₀ = 1.1 µM for LMTM). | Inhibition of the formation of high molecular weight oligomers. frontiersin.org | Cellular models (N1E-115 neuroblastoma), transgenic mouse models. frontiersin.orgnih.gov |

Subcellular Localization and Interaction Profiling

Mitochondrial Respiration and Electron Transport Chain Modulation

A significant aspect of this compound's cellular activity is its localization to and interaction with mitochondria. The compound readily penetrates the blood-brain barrier and accumulates within neuronal mitochondria, where it directly influences bioenergetic processes. frontiersin.orgaginganddisease.orgfrontiersin.org

This compound functions as an alternative electron carrier within the mitochondrial electron transport chain (ETC). frontiersin.orgnih.gov The ETC is a series of protein complexes (I-IV) that transfer electrons from donors like NADH to the final acceptor, oxygen, creating a proton gradient that drives ATP synthesis. mdpi.com In pathological states or under conditions of mitochondrial dysfunction where complexes I or III may be impaired, this compound can bypass these blockages. oup.com It accepts electrons from NADH and, in its reduced form (this compound), transfers them directly to cytochrome c. oup.comtandfonline.com Cytochrome c then delivers these electrons to Complex IV. This rerouting of electrons helps to maintain the mitochondrial membrane potential and sustain cellular energy production. oup.com

Mitochondria are the primary source of intracellular reactive oxygen species (ROS), which are byproducts of aerobic metabolism. Under conditions of ETC dysfunction, electrons can "leak" from the chain and prematurely react with oxygen to form superoxide (B77818) radicals, leading to oxidative stress. By improving the efficiency of electron flow and bypassing impaired complexes, this compound reduces this electron leakage. aginganddisease.org This action decreases the production of harmful ROS, thereby mitigating oxidative damage to lipids, proteins, and DNA. oup.com The redox-cycling nature of the compound allows it to function as a potent antioxidant within the mitochondrial environment.

| Mitochondrial Process | Mechanism of this compound Action | Consequence | Reference |

|---|---|---|---|

| Electron Transport | Acts as an alternative electron carrier, bypassing Complexes I and III to donate electrons to cytochrome c. | Maintains electron flow and proton gradient despite ETC impairment. | nih.govoup.comtandfonline.com |

| Complex IV Activity | Directly enhances the catalytic activity of cytochrome c oxidase. | Increases overall mitochondrial respiration and oxygen consumption. | nih.gov |

| ROS Production | Reduces electron leakage from the ETC by facilitating efficient electron transfer. | Decreases superoxide formation and mitigates oxidative stress. | aginganddisease.org |

Enhancement of Mitochondrial Complex IV Activity

Autophagy Induction and Enhancement of Cellular Clearance Mechanisms

This compound is a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded or aggregated proteins. researchgate.netnih.gov This catabolic mechanism is crucial for maintaining cellular homeostasis and is often impaired in neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. nih.gov

The induction of autophagy by methylthioninium appears to follow a signaling pathway similar to that of rapamycin (B549165). researchgate.net Research suggests it involves the activation of 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key cellular energy sensor. frontiersin.org Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and autophagy. nih.govfrontiersin.org This signaling cascade promotes the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo destined for degradation.

Studies using various models, including cell cultures, organotypic brain slices, and transgenic mice, have shown that treatment with methylthioninium leads to significant changes in key autophagy markers. researchgate.net These changes include an increase in the levels of LC3-II (a protein incorporated into autophagosome membranes), BECN1 (Beclin-1, essential for autophagy initiation), and the lysosomal enzyme Cathepsin D, along with a decrease in p62/SQSTM1 (a protein that links ubiquitinated cargo to autophagosomes and is degraded during the process). researchgate.net By enhancing these cellular clearance mechanisms, this compound facilitates the removal of pathogenic protein aggregates like tau, TDP-43, and huntingtin, thereby reducing their cytotoxicity. onderzoekmetmensen.nlnih.govnih.gov

Cholinergic System Modulation

This compound, also known as hydromethylthionine (HMT), has been shown to modulate the cholinergic system, a network crucial for memory and learning processes. tdx.catmdpi.com Its effects are notable for enhancing cholinergic signaling through a mechanism distinct from conventional Alzheimer's disease treatments. nih.gov

Enhancement of Hippocampal Acetylcholine (B1216132) Levels

Research has demonstrated that this compound significantly increases the levels of acetylcholine (ACh), a key neurotransmitter, in the hippocampus. tdx.catmdpi.comnih.gov In animal models, administration of HMT alone resulted in a doubling of hippocampal ACh levels in both tau-transgenic and wild-type mice. mdpi.comnih.gov Specifically, it has been shown to increase basal ACh levels by approximately 230% compared to controls. mdpi.com Beyond elevating baseline concentrations, the compound also enhances the stimulated release of ACh that occurs during activities such as exploring a new environment. mdpi.comnih.gov

| Condition | Effect on Hippocampal Acetylcholine (ACh) Levels | Reference |

|---|---|---|

| Basal Levels (HMT Alone) | Doubled in tau-transgenic and wild-type mice; ~230% increase vs. controls. | mdpi.comnih.gov |

| Stimulated Release (e.g., Open Field Exploration) | Increased ACh release. | mdpi.comnih.gov |

Mechanism of Cholinergic Activity Enhancement (Non-Acetylcholinesterase Inhibition)

The enhancement of cholinergic activity by this compound is achieved through a mechanism that does not involve the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. tdx.catmdpi.comnih.gov Studies have confirmed that this compound and its metabolites have no direct effect on the activity of either AChE or choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. tdx.catmdpi.comnih.gov This distinguishes its action from that of common Alzheimer's medications like rivastigmine (B141), which function as AChE inhibitors. nih.gov

The proposed mechanisms for this enhancement include the facilitation of metabolic substrate flow and the improvement of mitochondrial electron transport. tdx.cat Additionally, this compound may exert a normalizing effect on the expression of synaptic proteins within the SNARE complex, which is essential for neurotransmitter release. tdx.cat It has been noted that long-term pre-treatment with AChE inhibitors can blunt the effects of this compound, suggesting that the compound acts on neuronal systems that are subject to homeostatic downregulation. nih.gov

Interactions with Kinases (e.g., Tau Tubulin Kinase 1, TTBK1)

Tau Tubulin Kinase 1 (TTBK1) is a brain-specific kinase implicated in the pathology of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govfrontiersin.org TTBK1 phosphorylates the tau protein at several sites, including Serine 422, which is associated with the formation of pre-tangles and subsequent neurodegeneration. mdpi.comfrontiersin.orgmedchemexpress.com Expression of TTBK1 is significantly elevated in Alzheimer's disease brains. frontiersin.orgmedchemexpress.com While this compound is recognized as a tau aggregation inhibitor, the available research does not establish a direct interaction with or inhibition of TTBK1. tdx.catresearchgate.net Literature lists methylthioninium chloride, the oxidized form of this compound, among various small-molecule inhibitors targeting tau pathology, but does not specify TTBK1 inhibition as its mechanism of action. researchgate.net

Direct Binding and Interaction with Specific Protein Regions (e.g., Tau C291, C322, V275-K280, V306-K311)

This compound and its oxidized form, methylthioninium (MT+), are known to interact directly with the tau protein, a key factor in its mechanism as a tau aggregation inhibitor. nih.govresearchgate.net This interaction involves binding to specific amino acid residues and regions within the tau protein sequence. researchgate.netresearchgate.netfrontiersin.org

The primary binding sites identified are the cysteine residues at positions 291 and 322 (C291 and C322) located in the microtubule-binding repeat domains of tau. nih.govresearchgate.netresearchgate.net The interaction at these sites is believed to occur via oxidation of the cysteine residues, which can prevent the protein from aggregating. researchgate.netresearchgate.net Some studies report that it is specifically the reduced this compound form that binds to these sites. researchgate.net However, other research using nuclear magnetic resonance (NMR) spectroscopy suggests that it is the oxidized MT+ form that catalyzes the oxidation of C291 and C322 to form disulfide bonds, while the reduced form (LMT) has no observable effect on the protein's spectrum. researchgate.netresearchgate.net

Furthermore, molecular dynamics simulations have proposed that MT+ can interact with critical fibril-forming sequences within the tau protein, specifically the regions V275-K280 and V306-K311. researchgate.netfrontiersin.org These regions are considered hot spots for the initiation of tau aggregation. frontiersin.org

| Tau Protein Region | Type of Interaction | Interacting Form | Reference |

|---|---|---|---|

| Cysteine-291 (C291) | Binding and oxidation, disulfide bond formation. | This compound (LMT) / Methylthioninium (MT+). There is conflicting evidence regarding which form is active. | nih.govresearchgate.netresearchgate.net |

| Cysteine-322 (C322) | Binding and oxidation, disulfide bond formation. | This compound (LMT) / Methylthioninium (MT+). There is conflicting evidence regarding which form is active. | nih.govresearchgate.netresearchgate.net |

| V275-K280 | Proposed interaction with fibril-forming sequence. | Methylthioninium (MT+) | researchgate.netfrontiersin.org |

| V306-K311 | Proposed interaction with fibril-forming sequence. | Methylthioninium (MT+) | researchgate.netfrontiersin.org |

Formation of Chemical Adducts with Peptides (e.g., Amyloid-beta)

The formation of chemical adducts is a mechanism by which a compound can covalently bind to a target molecule. In the context of this compound, its action as a tau aggregation inhibitor can be described as covalent. nih.gov The oxidized form, methylthioninium, is thought to regulate tau aggregation by modulating the oxidation of cysteine sulfhydryl groups, leading to a covalent bond at residues C291 and C322. nih.gov This interaction effectively forms an adduct with the tau protein, preventing it from participating in the aggregation cascade. nih.gov

While the interaction with tau is characterized, there is no direct evidence in the reviewed literature of this compound or its metabolites forming chemical adducts with the amyloid-beta peptide. Clinical trial data has included the measurement of amyloid-beta levels in cerebrospinal fluid following treatment, but this does not detail a mechanism of direct adduct formation. nih.gov

Experimental Methodologies and Research Models for Leucomethylthioninium Studies

In Vitro Research Paradigms

In vitro studies form the foundational tier of research, providing a controlled environment to dissect the direct molecular interactions between Leucomethylthioninium and target proteins like tau and alpha-synuclein (B15492655).

Protein Aggregation Assays (e.g., Cell-Free Tau and Alpha-Synuclein Fibrillization)

Cell-free protein aggregation assays are essential for determining the direct inhibitory capacity of this compound on the formation of pathological protein fibrils. These assays typically involve inducing the aggregation of purified recombinant tau or alpha-synuclein protein and measuring the extent of fibrillization in the presence and absence of the compound.

For tau protein, studies have utilized cell-free binding assays to compare the inhibitory activities of various diaminophenothiazines. nih.gov In these systems, this compound has been shown to be an effective inhibitor of tau-tau aggregation. nih.gov Similarly, this compound, also known as LMTM, has been tested for its ability to inhibit the aggregation of alpha-synuclein, a protein central to synucleinopathies like Parkinson's disease. nih.govnih.gov Research confirms that this compound acts as an aggregation inhibitor for both tau and alpha-synuclein in these in vitro settings. nih.gov The incubation of alpha-synuclein with phenothiazine (B1677639) compounds, including this compound, has been shown to reduce its aggregation in vitro by increasing its solubility. mdpi.com

| Compound | B₅₀ (μM) for Tau-Tau Binding Inhibition |

|---|---|

| DMMTC | 0.003 ± 0.0003 |

| MTC | 0.14 ± 0.02 |

| LMTM | 0.19 ± 0.03 |

| LMTB | 0.43 ± 0.03 |

Table 1. Comparative inhibitory activity of this compound (LMTM) and related diaminophenothiazines in a cell-free tau-tau binding assay. B₅₀ represents the concentration at which Tau-Tau binding is inhibited by 50%. Data is expressed as mean (μM) ± S.E. nih.gov

Spectroscopic Techniques (e.g., Circular Dichroism for Conformational Changes)

Spectroscopic techniques are critical for understanding how this compound affects the structure and conformation of target proteins. Circular Dichroism (CD) spectroscopy is a widely used method to analyze changes in the secondary structure of proteins, such as alpha-helices and beta-sheets, upon interaction with a compound. nih.govmdpi.com

Studies on the methylthioninium (MT) moiety have employed CD to elucidate its mechanism of action. researchgate.net This research has demonstrated that the inhibitory activity is optimal under reducing conditions, indicating that the reduced form, this compound, is the active moiety responsible for inhibiting tau aggregation. researchgate.net Other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), have been used to investigate how the oxidized form of the molecule, methylthioninium (MT+), can induce disulfide bond formation in tau monomers, which may interfere with fibrillation. acs.org These techniques provide detailed insights into the conformational changes that underpin the compound's inhibitory effects. nih.govplos.org

Electrophoretic and Immunoblotting Analyses (e.g., SDS-PAGE, Densitometry for Protein Solubility and Expression)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting (Western blotting) are standard techniques used to separate and quantify proteins. iitg.ac.insygnaturediscovery.com These methods are extensively used in this compound research to assess its impact on protein solubility and expression levels. nih.govresearchgate.net

In studies of alpha-synuclein, researchers use these techniques to analyze protein solubility by sequential extraction and differential centrifugation. nih.gov For example, cells treated with this compound are lysed, and proteins are extracted in buffers with or without detergents like Triton X-100. nih.govresearchgate.net The lysates are then separated into soluble (supernatant) and insoluble (pellet) fractions by high-speed centrifugation (e.g., 353,000 × g). nih.govresearchgate.net These fractions are subsequently analyzed by SDS-PAGE and immunoblotting to detect the target protein. nih.gov Densitometry is then used to quantify the protein bands, allowing for a comparison of protein levels and solubility between treated and untreated samples. nih.gov This approach has been used to demonstrate that this compound treatment alters the solubility of human alpha-synuclein (h-α-Syn) in cellular models. nih.govresearchgate.net

Electron Microscopy for Filament Morphology and Assembly

Transmission Electron Microscopy (TEM) provides direct visual evidence of a compound's effect on the morphology and assembly of protein filaments. researchgate.net By visualizing protein samples at high resolution, researchers can observe the formation of amyloid fibrils and assess how an inhibitor alters this process. This technique has been instrumental in studying tau filament assembly. elifesciences.orgiu.edu In the context of this compound research, TEM has been used to confirm that the methylthioninium moiety inhibits the spontaneous assembly of the PHF-core tau unit into paired helical filament (PHF)-like structures in vitro. researchgate.net

Cellular Research Models

Cellular models bridge the gap between cell-free assays and more complex in vivo systems. They provide a physiological environment to test a compound's ability to enter cells and inhibit protein aggregation within the cellular milieu. frontiersin.org

Neuroblastoma Cell Lines (e.g., N1E-115, DH60.21)

Neuroblastoma cell lines are widely used in neurobiology research because they are of neural crest origin and can be differentiated into neuron-like cells. nih.govcancer.gov The mouse neuroblastoma cell line N1E-115 is a key model in this field. nih.govcellosaurus.org

For studying alpha-synuclein aggregation, a specific cell line, DH60.21, was derived from N1E-115 cells. nih.gov The DH60.21 line is engineered to constitutively express full-length human alpha-synuclein (h-α-Syn) fused with a signal sequence peptide that promotes its aggregation. nih.govresearchgate.net In their undifferentiated state, these cells show low levels of alpha-synuclein expression. nih.gov However, upon differentiation, which can be induced by methods such as serum depletion or the addition of dibutyryl cyclic AMP (db-cAMP), the expression of h-α-Syn increases, leading to the formation of aggregates. nih.govfrontiersin.org

These cellular models have been pivotal in demonstrating the efficacy of this compound. When differentiated DH60.21 cells were treated with the compound, it inhibited the appearance of aggregated alpha-synuclein in a concentration-dependent manner. nih.gov Notably, this inhibition of aggregation occurred with minimal effect on the mRNA levels of h-α-Syn, suggesting the compound acts on the protein aggregation process itself rather than on protein expression. nih.govresearchgate.netfrontiersin.org

| Compound | EC₅₀ (μM) for Inhibition of α-Synuclein Aggregation in DH60.21 Cells |

|---|---|

| This compound (LMTM) | 1.11 ± 0.28 |

| Baicalein | 3.13 ± 1.37 |

Table 2. Efficacy of this compound (LMTM) in inhibiting human α-Synuclein aggregation in differentiated DH60.21 neuroblastoma cells. The EC₅₀ value represents the concentration at which the compound causes a 50% reduction in the level of aggregated α-Synuclein. nih.gov

Inducible Tau Aggregation Cell Systems

Inducible tau aggregation cell systems are a cornerstone in the preclinical evaluation of tau aggregation inhibitors (TAIs) like this compound. These models allow for controlled expression of tau protein, enabling researchers to study the initiation and inhibition of its aggregation in a time-dependent manner. A common approach involves using cell lines, such as human embryonic kidney (HEK293) cells, that are engineered to express full-length human tau (hTau40) under the control of an inducible promoter, like isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govscribd.com

In one such model, the inherent toxicity of the core tau fragment is controlled to demonstrate the prion-like recruitment of full-length tau into an aggregation pathway. nih.gov This process involves template-directed, endogenous truncation that propagates aggregation. nih.gov These cellular systems can be used as a secondary screen for intracellular TAI activity. nih.gov For instance, in a cell-based model of inducible tau aggregation, the inhibitory constant (Ki) of methylthioninium chloride (MTC), the oxidized form of this compound, was determined to be 123 nM. nih.gov More advanced models utilize cells doubly transfected with inducible full-length tau and a constitutively expressed truncated tau fragment (amino acids 295-391), which corresponds to the core unit of paired helical filaments (PHFs). nih.gov Upon induction, these cells form tau aggregates that can be visualized with fluorescent ligands like primulin. nih.gov

Using these systems, the intracellular TAI activity of this compound has been quantified for the first time, yielding a Ki value of 0.12 μM. nih.gov This value is notably close to the brain concentrations required to arrest disease progression in clinical and animal models. nih.gov These models have been instrumental in comparing the inhibitory potency of various diaminophenothiazines, including this compound salts. nih.gov

| Model System | Description | Key Findings for this compound/MTC | Reference |

|---|---|---|---|

| Inducible hTau40 HEK293 Cells | Cells expressing full-length human tau under an inducible promoter (IPTG). Used to study the inhibition of the initial stages of tau aggregation. | Demonstrated TAI activity. The inhibitory constant (Ki) for MTC was found to be 123 nM. | nih.govnih.gov |

| Doubly Transfected HEK293 Cells | Cells expressing inducible full-length tau and a constitutively active truncated tau fragment (295-391) that seeds aggregation. | Allowed for the first-time determination of the intracellular Ki for this compound as 0.12 μM. | nih.gov |

Primary Neuronal Culture Systems

In the context of this compound research, primary neuronal cultures are used to investigate its effects on neuronal health, cytoskeletal integrity, and its ability to counteract tau-mediated toxicity. nih.govchemrxiv.org For example, immunofluorescence studies in neuronal cells can be used to observe the effects of compounds on the microtubule network, which is stabilized by healthy tau protein. chemrxiv.org While direct studies detailing this compound's effects in primary neurons are part of the broader research into TAIs, much of the specific published data comes from transgenic animal models and inducible cell lines. researchgate.netnih.gov However, these primary cultures are essential for validating findings from simpler models and for studying mechanisms like the potential for TAIs to restore cytoskeletal dynamics. nih.govchemrxiv.org

Investigation of Cellular Pathways and Organelle Function

The mechanism of action for this compound extends beyond simple inhibition of tau aggregation and involves modulation of multiple cellular pathways and organelle functions. Research indicates that the methylthioninium (MT) moiety, of which this compound is the stable, reduced form, has several beneficial effects on pathways relevant to neurodegeneration. alzdiscovery.orgnih.gov

One of the key areas of investigation is mitochondrial function. The MT moiety is known to facilitate the mitochondrial electron transport chain (ETC) by shuttling electrons, thereby enhancing cellular bioenergetics. mdpi.com It can improve mitochondrial complex I and IV activity, which is often impaired in tauopathies. nih.govmdpi.com This action may be independent of its tau dissolution properties. mdpi.com

Furthermore, this compound has been shown to activate cellular clearance mechanisms. It can promote both the ubiquitin-proteasome system and autophagy, two critical pathways for degrading misfolded and aggregated proteins like tau. nih.govmdpi.com It also activates the NRF2-mediated antioxidant response, a key cellular defense against oxidative stress, which is a common feature of neurodegenerative diseases. nih.gov Proteomic analyses in transgenic models treated with the compound have revealed changes in proteins involved in axonal guidance signaling, clathrin-mediated endocytosis, and protein ubiquitination, highlighting its broad impact on cellular function. nih.gov

In Vivo Animal Models

Transgenic Mouse Models of Proteinopathies (e.g., Tauopathy, Synucleinopathy)

Transgenic mouse models that overexpress human proteins prone to aggregation are critical tools for in vivo testing of therapeutic agents like this compound.

Tauopathy Models: Several mouse models of tauopathy have been used to assess the efficacy of this compound. The L1 mouse model, which expresses the core tau fragment, reproduces the spread of tau pathology seen in Alzheimer's disease. mdpi.com Line 66 (L66) mice overexpress the full-length human 2N4R tau isoform with aggregation-promoting mutations (P301S and G335D), leading to an early-onset, high tau load in the brain and behavioral deficits characteristic of frontotemporal dementia (FTD). mdpi.com Studies in these models have shown that this compound can reverse behavioral deficits and reduce tau pathology. mdpi.com Proteomic analysis of L66 mice treated with the compound revealed corrections in pathways related to neurotransmission, synapse integrity, and mitochondrial function. nih.govmdpi.com

Synucleinopathy Models: The utility of this compound has also been tested in models of synucleinopathy, such as Parkinson's disease. Transgenic mouse lines L58 and L62, which express full-length human α-synuclein, were used to study its effects. nih.gov Treatment with this compound was found to inhibit α-synuclein aggregation in the cortical neurons of these mice. nih.gov This reduction in α-synuclein pathology was associated with the normalization of behavioral deficits in the L62 mouse model, suggesting that the compound's protein aggregation inhibition activity is not limited to tau. nih.gov

Lower Organism Models (e.g., C. elegans, Zebrafish in Neurodegeneration Research)

Lower organism models like Caenorhabditis elegans (a nematode worm) and Danio rerio (zebrafish) offer significant advantages for large-scale, rapid screening of compounds due to their short lifespans, genetic tractability, and simple nervous systems.

Zebrafish, in particular, have been used to create transgenic models of tauopathy. By expressing the normal human tau gene, these fish can be used to efficiently screen large libraries of compounds for their ability to modify tau-related pathology. psp-blog.org For instance, researchers have used transgenic zebrafish to identify compounds that improve the survival of specific neurons that are normally susceptible to tau toxicity. psp-blog.org A Drosophila (fruit fly) model expressing tau has also been used to show that related phenothiazine compounds can restore survival and mitigate memory deficits, indicating the potential of this class of molecules in ameliorating tau-induced pathology in vivo. chemrxiv.org While specific published studies focusing solely on this compound in these exact models are less common than mouse studies, these organisms represent a valuable platform for the initial stages of drug discovery and for investigating the fundamental mechanisms of neuroprotection. psp-blog.org

Assessment of Neuropathological Features and Biomarkers

The evaluation of this compound's efficacy in animal models relies on a comprehensive assessment of neuropathological features and associated biomarkers.

In tauopathy models, a key outcome measure is the quantification of aggregated tau. This is achieved through immunohistochemical staining of brain sections to visualize and count neurofibrillary tangles (NFTs) and other tau inclusions. mdpi.com Total and pathological tau levels are also measured in brain homogenates using techniques like Western blotting and ELISA. mdpi.com

Similarly, in synucleinopathy models, the primary pathological feature assessed is the presence of α-synuclein inclusions. nih.gov An investigator, blinded to the treatment groups, typically counts α-synuclein-positive cells in specific brain regions of interest, such as the substantia nigra and various cortical areas. frontiersin.org

Beyond protein aggregates, researchers also assess other biomarkers of neurodegeneration and cellular function. This includes measuring levels of key proteins in signaling pathways, such as the PI3K-AKT-mTOR and ERK pathways, via immunoblotting to determine if the treatment restores normal cellular signaling. mdpi.com Functional biomarkers, like the activity of mitochondrial enzymes (e.g., NADH dehydrogenase, cytochrome c oxidase), are also quantified to confirm the impact on cellular bioenergetics. mdpi.com These detailed pathological and biomarker analyses provide robust evidence for the compound's mechanism of action and its potential as a disease-modifying therapy. mdpi.commdpi.com

| Animal Model | Proteinopathy | Key Assessments | Key Findings for this compound | Reference |

|---|---|---|---|---|

| L66 Transgenic Mouse | Tauopathy (FTD-like) | Behavioral tests, tau pathology (immunohistochemistry), proteomic analysis of brain tissue. | Reversed behavioral deficits, reduced tau pathology, and corrected cellular pathways related to synaptic function. | mdpi.com |

| L1 Transgenic Mouse | Tauopathy (AD-like) | Brain l-lactate (B1674914) levels, mitochondrial enzyme activity, hippocampal acetylcholine (B1216132) levels. | Decreased brain l-lactate accumulation and increased mitochondrial complex I and IV activity. | mdpi.comnih.gov |

| L62 Transgenic Mouse | Synucleinopathy | Behavioral tests, α-synuclein pathology (immunohistochemistry). | Ameliorated α-synuclein pathology and normalized behavioral deficits. | nih.gov |

| Zebrafish/Drosophila | Tauopathy | Neuronal survival, behavioral assays (e.g., memory). | Related phenothiazines rescued survival and memory deficits in fly models, demonstrating the utility of such models for screening. | chemrxiv.orgpsp-blog.org |

Microdialysis for Neurotransmitter Dynamics

Microdialysis is a minimally invasive technique that allows for the in vivo sampling of neurotransmitters and other small molecules from the extracellular fluid of specific brain regions in freely moving animals. This methodology is crucial for understanding the dynamic effects of this compound on neurochemical environments.

The procedure involves the stereotaxic implantation of a microdialysis probe, which has a semi-permeable membrane at its tip, into a brain area of interest, such as the hippocampus. researchgate.net An artificial cerebrospinal fluid is then slowly perfused through the probe. As this fluid passes through the probe, molecules in the extracellular space, including neurotransmitters, diffuse across the membrane into the dialysate, which is then collected for analysis. researchgate.net This technique allows for the continuous monitoring of neurotransmitter levels before, during, and after the administration of a compound like this compound.

In studies involving this compound (also referred to as LMTM or hydromethylthionine), microdialysis has been used to measure acetylcholine (ACh) levels in the hippocampus of tau-transgenic and wild-type mice. researchgate.netnih.gov For instance, research has shown that this compound can increase hippocampal ACh levels. researchgate.net Such studies often use High-Performance Liquid Chromatography (HPLC) to analyze the collected dialysate, allowing for the precise quantification of neurotransmitters. nih.gov By comparing neurotransmitter concentrations in treated versus control animals, or before and after drug administration, researchers can elucidate the neuropharmacological effects of this compound on systems like the cholinergic and glutamatergic pathways. nih.gov

Below is an interactive table illustrating hypothetical data from a microdialysis experiment investigating the effect of this compound on hippocampal acetylcholine levels.

Note: The data in this table is illustrative and does not represent actual experimental results.

Advanced Analytical and Omics Approaches

Protein Quantification Techniques (e.g., Bradford Assay)

To investigate the cellular and molecular effects of this compound, accurate quantification of total protein concentration in biological samples is essential. The Bradford assay is a widely used colorimetric method for this purpose. nih.govnih.gov This technique is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change from reddish-brown to blue. The intensity of the blue color, measured at a wavelength of 595 nm, is proportional to the protein concentration.

In research contexts, after treating cells or tissues with this compound, they are homogenized in a lysis buffer to extract the proteins. nih.govresearchgate.net The protein concentration in the resulting supernatant is then determined using the Bradford assay. nih.govnih.gov This measurement is critical for standardizing the amount of protein loaded in subsequent analytical techniques, such as Western blotting or proteomics, ensuring that observed differences between treated and control groups are due to the compound's effect and not to variations in sample quantity. nih.govresearchgate.net

Nucleic Acid Quantification (e.g., SYBR Green for mRNA Levels)

To understand how this compound influences gene expression, researchers often quantify messenger RNA (mRNA) levels using quantitative real-time polymerase chain reaction (qRT-PCR). nih.gov SYBR Green is a fluorescent dye commonly used in this technique. nih.govnih.govresearchgate.net It binds to double-stranded DNA, and the resulting fluorescence is proportional to the amount of amplified DNA. nih.govresearchgate.net

The process typically begins with the extraction of total RNA from cells or tissues that have been treated with this compound. nih.govresearchgate.net This RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov The qRT-PCR is then performed with specific primers for the gene of interest, and the amplification is monitored in real-time using the fluorescence of SYBR Green. nih.govgla.ac.uk The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold, is used to determine the initial amount of mRNA. nih.gov By normalizing the expression of the target gene to a stable housekeeping gene, researchers can determine the relative change in mRNA levels caused by this compound. nih.govresearchgate.net For example, studies have used SYBR Green-based qRT-PCR to show that this compound has minimal effect on the mRNA levels of α-synuclein in cell models. nih.govresearchgate.net

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is a powerful analytical tool used for the large-scale identification and quantification of proteins in a complex biological sample. This "proteomics" approach provides a global view of the cellular response to a compound like this compound.

Label-free quantification (LFQ) is a mass spectrometry technique that allows for the relative quantification of thousands of proteins across different samples without the need for isotopic labeling. researchgate.netnih.gov In studies of this compound, brain tissue from treated and control animal models is analyzed to identify changes in the proteome. researchgate.netnih.gov

The general workflow involves extracting proteins, digesting them into peptides, and then analyzing them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides, and the intensity of the peptide signals is used to infer the abundance of the parent protein. researchgate.netnih.gov Software like MaxQuant is often used to process the raw data, identify proteins, and perform label-free quantification. researchgate.netnih.gov This approach has been used to investigate the effects of hydromethylthionine (this compound) in a mouse model of frontotemporal dementia, revealing that the compound can recover functions related to metabolic/mitochondrial dysfunction and synaptic transmission. researchgate.net

Below is an interactive table showing hypothetical results from a label-free proteomics experiment.

Note: The data in this table is illustrative and does not represent actual experimental results.

To understand the direct molecular targets and pathways affected by this compound, affinity purification-mass spectrometry (AP-MS) is a valuable technique. This method is designed to identify the proteins that physically interact with a specific "bait" molecule.

In the context of this compound research, AP-MS could be used to pull down proteins that directly bind to the compound or to a protein of interest that is affected by the compound. For example, an antibody against a protein like tau can be used to immunoprecipitate it from cell or tissue lysates, along with any interacting proteins. researchgate.net These co-purified proteins are then identified by mass spectrometry. researchgate.net By comparing the proteins pulled down in the presence and absence of this compound, or by using a modified version of the compound as the bait itself, researchers can map the protein-protein interaction networks modulated by this compound. This approach has been used to identify proteins that interact with phosphorylated tau in Alzheimer's disease, providing a framework for understanding how tau-targeting compounds might exert their effects. researchgate.net

Phosphoproteome Analysis (e.g., EasyPhos Workflow, TiO2 Enrichment)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Interaction Dynamics

Computational and Theoretical Modeling

Computational and theoretical modeling play a significant role in understanding the potential mechanisms of action of this compound and in guiding further experimental research. These in silico approaches can predict molecular interactions, elucidate binding modes, and provide insights into the structural basis of a compound's activity.

In the context of this compound (referred to as LMT or HMT in some studies), computational modeling has been used to investigate its interaction with heme, the iron-containing component of hemoglobin. google.commdpi.com These models suggest that this compound can bind with high affinity to the heme iron. google.commdpi.com The modeling indicates that the nitrogen atom of this compound can interact with the iron atom in an octahedral geometry. google.commdpi.com This type of modeling helps to explain potential effects of the compound on oxygen saturation. mdpi.com Such computational studies are valuable for generating hypotheses about the molecular interactions of this compound that can then be tested experimentally. google.commdpi.com

Molecular Dynamics Simulations of Protein-Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. frontiersin.orgnih.gov This technique provides detailed insights into the dynamic interactions between a ligand, such as this compound, and its protein target, which is often difficult to capture with static experimental methods. nih.govresearchgate.net

In the context of this compound, MD simulations are vital for understanding its interaction with tau protein. acs.org Research has shown that both the oxidized (MT+) and reduced (this compound, LMT) forms of the methylthioninium moiety can interact with critical regions of the tau protein responsible for forming fibrils. acs.org Specifically, simulations have proposed that the MT+ form can interact with two key fibril-forming sequences, V275-K280 and V306-K311, which are located near cysteine residues C291 and C322. acs.org

These simulations model the protein-ligand complex in a simulated physiological environment, often including explicit water molecules, to analyze the stability of the binding, conformational changes in the protein, and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.orgmdpi.com By analyzing the trajectory of these interactions over nanoseconds or even microseconds, researchers can understand how this compound may prevent the protein-protein interactions that lead to tau aggregation. nih.govmdpi.com The detailed analysis of these dynamic processes is essential for explaining the compound's inhibitory mechanism at a molecular level. frontiersin.org

In Silico Docking Studies for Target Binding Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and mode of interaction. dokumen.pubnih.gov

For this compound and related compounds, docking studies are primarily focused on their interaction with proteins implicated in Alzheimer's disease, most notably the tau protein. nih.govdokumen.pub The goal is to determine how the compound fits into binding pockets on the protein surface, particularly those that are crucial for the aggregation process. nih.gov Docking algorithms calculate a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.complos.org

These studies help identify the key amino acid residues within the protein's active or allosteric sites that form crucial interactions (e.g., hydrogen bonds, π-π stacking) with the compound. researchgate.netresearchgate.net For instance, research on tau aggregation inhibitors has shown that interactions with specific hexapeptide regions within the microtubule-binding domain are critical for preventing the formation of pathological aggregates. nih.gov While specific docking scores for this compound are proprietary or embedded in broader research, the methodology is standard for evaluating potential inhibitors. The table below illustrates typical data generated from docking studies of small molecule inhibitors against neurodegenerative disease targets.

This table presents example data representative of typical docking study results for inhibitors targeting proteins relevant to neurodegeneration. It is for illustrative purposes and does not represent specific findings for this compound.

| Target Protein | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-dependent kinase 5 (CDK5) | Phytocompound (Hirsutine) | -115.08 (MolDock Score) | Asp86, Lys89 |

| Glycogen synthase kinase 3 beta (GSK3B) | Phytocompound (Cohirsinine) | -107.29 (MolDock Score) | Thr138, Tyr134, Val135 |

Data sourced from representative studies on kinase inhibitors relevant to cellular processes in disease. nih.govresearchgate.net

Theoretical Models of Biological Activity and Mechanism

Theoretical models for this compound's biological activity integrate findings from various computational and experimental sources to construct a comprehensive hypothesis of its mechanism of action. These models are not just based on a single type of simulation but represent a synthesis of knowledge about the compound's chemical properties and its effects within a complex biological system. plos.org

A central aspect of the theoretical model for this compound is its role as a tau aggregation inhibitor. researchgate.net The prevailing hypothesis, supported by in vitro evidence, is that the compound prevents the self-assembly of tau proteins into the paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) that are a hallmark of Alzheimer's disease. nih.govresearchgate.net It is believed to achieve this by binding to the aggregation-prone repeat domain of the tau protein, thereby blocking the tau-tau interactions necessary for oligomerization and fibril formation. nih.govresearchgate.net

Furthermore, theoretical models extend to its redox properties. This compound is the reduced form of Methylene (B1212753) Blue (MT+). acs.org This redox capability is considered part of its mechanism, with some studies suggesting the oxidized form, MT+, catalytically oxidizes cysteine residues in the tau protein, leading to disulfide bond formation that may alter its aggregation propensity. acs.org However, other models propose that this compound itself is the primary active form that directly interferes with the aggregation cascade. acs.org

Another layer of the theoretical framework involves its potential effects on mitochondrial function and cellular bioenergetics. mdpi.com Impaired mitochondrial activity is a known factor in neurodegenerative diseases. Models suggest that the methylthioninium moiety may enhance mitochondrial efficiency, providing a neuroprotective effect that is complementary to its direct action on tau aggregation. mdpi.com These comprehensive theoretical models are essential for understanding the multi-faceted activity of this compound and for guiding ongoing research and clinical development. plos.orgalzdiscovery.org

Chemical Modification and Derivatives of Leucomethylthioninium for Research Advancement

Design Principles for Stabilized and Bioavailable Forms

The primary impetus for developing derivatives of leucomethylthioninium was to overcome the limitations observed with its oxidized precursor, methylthioninium chloride (MTC), commonly known as methylene (B1212753) blue. nih.gov MTC exists in a redox equilibrium with its reduced form, this compound (LMT). nih.gov However, the oxidized form (MT+) requires conversion to the reduced LMT form for absorption, distribution, and cellular uptake. researchgate.net This conversion process and the dissolution properties of MTC formulations were found to be limiting factors. nih.gov

To address these challenges, the core design principle was to create a stable, solid-state form of the inherently more active reduced LMT moiety. semanticscholar.org This led to the synthesis of novel chemical entities, collectively termed LMTX, where LMT is provided directly as a stable, anhydrous crystalline salt. nih.govsemanticscholar.org The goal was to develop a compound with superior pharmaceutical properties, including improved stability and bioavailability, that could deliver the active LMT moiety more efficiently. researchgate.netnih.govgoogle.com This strategy aimed to bypass the in-vivo reduction step required for MTC and provide a more consistent and bioavailable compound for research and development. nih.govresearchgate.net A key derivative, leuco-methylthioninium bis-hydromethanesulfonate (LMTM), was specifically developed to be a more bioavailable and less toxic follow-up compound to MTC. researchgate.net This stabilized form of LMT was created to permit its direct administration. researchgate.net

Structure-Activity Relationship Studies (SAR) in Preclinical Contexts

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of phenothiazine-based compounds like this compound relates to their function as tau aggregation inhibitors. nih.gov For this class of molecules, the ability to delocalize π-electron distribution is linked to their activity. nih.govtandfonline.com Preclinical research established SARs within specific chemical series of tau aggregation inhibitors. nih.govtandfonline.com

Studies on MTC and its derivatives, including the reduced LMT forms, have shown that the core phenothiazine (B1677639) structure is essential for activity. Modifications to this structure influence potency and pharmacological properties. For instance, the mono- and di-demethylated metabolites of MTC, Azure A and Azure B, also exhibit inhibitory activity on tau aggregation. chemrxiv.org Research suggests that the active mechanism involves the redox cycling of two cysteine residues within the tau protein, which helps maintain tau in its native, non-aggregating conformation. chemrxiv.org The development of stabilized LMT derivatives like LMTM was a direct result of SAR insights, aiming to optimize the molecular form for better absorption and activity. researchgate.net

Synthesis and Characterization of Novel this compound Analogs

The synthesis of novel this compound analogs was undertaken to create stable, pharmaceutically viable forms of the reduced LMT moiety. semanticscholar.org This work resulted in the creation of LMTX, a general term for diprotic salt forms of LMT. semanticscholar.org

Researchers successfully synthesized and characterized stable, anhydrous crystalline salt forms of this compound. semanticscholar.org Two prominent examples are the dihydromesylate (LMTM) and the dihydrobromide (LMTB) salts. semanticscholar.orgnih.gov The synthesis of LMTM from MTC involves a three-step process: reduction of MTC, acetylation, and then reaction with methanesulfonic acid. semanticscholar.org

These crystalline forms offered significant advantages over MTC. LMTM, for instance, is substantially more water-soluble than MTC (1,700 mg/ml vs. 18 mg/ml) and exists as a single, stable polymorph. semanticscholar.org Of the various salt forms investigated, the dihydromesylate (LMTM) was selected for further development based on its optimal crystal properties, high purity (99.7%), stability against oxidation, and scalability for manufacturing. semanticscholar.org These second-generation compounds are stable in an oxygen atmosphere for at least two years. nih.gov

A primary goal of creating LMT derivatives was to improve cellular uptake. news-medical.net The design of LMTM was based on the understanding that the reduced form of the methylthioninium moiety is better absorbed and has greater uptake into cells compared to the oxidized form. researchgate.netnih.gov Preclinical pharmacokinetic studies confirmed that LMT dosed as LMTX resulted in significantly higher uptake into red blood cells and greater brain uptake in mice compared to MTC. nih.gov Specifically, LMTM is reported to have a 20-fold better uptake into red cells than MTC. nih.gov

Modifications that enhance hydrophilicity, such as those achieved with the salt formations of LMT, are advantageous for cellular internalization. mdpi.com While the provided research focuses heavily on improving bioavailability and stability through salt formation, the general principle in drug design is that surface modifications of a core molecule can be used to enhance biocompatibility and cell adhesion, thereby improving uptake. mdpi.comwilhelm-lab.com

Anhydrous Crystalline Forms (e.g., Dihydromesylate, Dihydrobromide)

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography has been an indispensable tool for the structural elucidation of this compound derivatives, confirming their identity as distinct chemical entities from MTC. semanticscholar.orglibretexts.org This technique provides precise three-dimensional atomic coordinates, allowing for detailed analysis of molecular structure. libretexts.orgnih.gov

X-ray crystal structure determination was performed on LMTM, confirming that it is a diprotic salt of the reduced this compound. semanticscholar.orgnih.gov The analysis revealed key structural differences compared to its oxidized precursor, MTC. For example, the nitrogen atoms at positions 3 and 7 of the phenothiazine ring system are tetrahedral in LMTM, whereas they are planar in MTC. semanticscholar.org This structural confirmation was vital to validate that the synthesis produced the intended stable, reduced form and to understand its unique properties. semanticscholar.org The use of heavy atom derivatives is a common method in crystallography to solve the phase problem, which is essential for determining the structure of complex molecules. numberanalytics.com

Comparative Studies of this compound and its Derivatives in Research Models

Comparative studies in preclinical models have been essential to evaluate the pharmacological properties of LMT derivatives relative to MTC. These studies have consistently demonstrated the superior profile of the stabilized, reduced forms. nih.gov

In one key study, the in vivo effects of MTC and LMTX (both the dihydrobromide and dihydromethanesulfonate salts) were compared in two different transgenic mouse models of tauopathy. nih.govtandfonline.com LMTX, administered orally, showed approximately three-fold greater uptake into the brain in the dosing range of 2–20 mg MT/day compared to MTC. nih.gov Despite differences in the amount of the active base administered, the study found that brain concentrations of the MT moiety and the resulting improvements in performance were similar whether delivered as MTC or LMTX. nih.gov This suggests that LMTX is a more efficient delivery form of the active compound.

Another study using neuroblastoma cells expressing human α-Synuclein found that LMTM could inhibit the formation of protein aggregates with an EC50 of 1.1 μM. frontiersin.org Furthermore, oral treatment with LMTM in transgenic mice led to a significant decrease in α-Synuclein-positive neurons in multiple brain regions. frontiersin.org While this study focused on synuclein, it highlights the activity of LMTM in a different proteinopathy model. An in vitro study also showed that LMTX was as effective as MTC at disrupting paired helical filaments (PHFs) isolated from Alzheimer's disease brain tissue, with both showing activity at a concentration of 0.16 μM. nih.govtandfonline.com

Future Directions and Emerging Research Avenues for Leucomethylthioninium

Unraveling Complex Molecular Pathways beyond Current Knowledge

The primary mechanism attributed to leucomethylthioninium is the inhibition of tau protein aggregation, a key pathological hallmark of Alzheimer's disease. acs.orgnih.gov It is thought to act by preventing the self-assembly of tau monomers into the paired helical filaments that form neurofibrillary tangles. researchgate.net However, emerging evidence suggests its biological activities are far more complex and extend beyond this singular pathway.

A significant area of future research is its impact on other proteinopathies. Studies have shown that LMTM can also inhibit the aggregation of α-synuclein, the protein central to Parkinson's disease and other synucleinopathies. nih.govrsc.org In cellular and transgenic mouse models, LMTM treatment reduced the formation of α-synuclein inclusions. nih.govrsc.org The precise molecular interactions that allow it to inhibit the aggregation of two distinct proteins, tau and α-synuclein, are not fully understood and warrant deeper investigation.

Furthermore, research indicates that this compound may influence fundamental cellular processes implicated in neurodegeneration. These include the enhancement of mitochondrial respiration and the promotion of autophagy, the cell's mechanism for clearing damaged proteins and organelles. nih.govrsc.org Another complex pathway involves the cholinergic system; studies in mice revealed that LMTM can increase levels of the neurotransmitter acetylcholine (B1216132), an effect that was surprisingly blocked by existing Alzheimer's medications like rivastigmine (B141) and memantine. bohrium.com A recent 2024 study also explored how the oxidized form, MT+, induces disulfide bond formation in tau proteins, suggesting a complex redox-dependent mechanism of action that may differ from the reduced form. acs.org Unraveling these interconnected pathways is critical for a comprehensive understanding of its therapeutic potential and possible off-target effects.

Table 1: Investigated and Proposed Molecular Pathways of this compound

| Pathway/Mechanism | Primary Target/Effect | Associated Disease Context | Citation |

| Protein Aggregation Inhibition | Prevents fibrillization of Tau protein | Alzheimer's Disease, Tauopathies | researchgate.netoatext.com |

| Inhibits aggregation of α-synuclein | Parkinson's Disease, Synucleinopathies | nih.govrsc.org | |

| Cellular Processes | Enhances mitochondrial respiration | General Neurodegeneration | rsc.org |

| Promotes autophagy | General Neurodegeneration, Proteinopathies | nih.govrsc.org | |

| Neurotransmitter Systems | Increases hippocampal acetylcholine levels | Alzheimer's Disease | bohrium.com |

| Redox-dependent Activity | Oxidized form (MT+) promotes disulfide bond formation in Tau | Alzheimer's Disease | acs.org |

Development of Advanced Research Probes Based on the this compound Core

The core chemical structure of this compound, a phenothiazine (B1677639) derivative, is a versatile scaffold that holds significant promise for the development of advanced research probes. nih.gov Phenothiazines are well-known for their unique electronic and optical properties, making them ideal candidates for creating tools for cellular imaging and sensing. nih.gov While LMTM itself is primarily viewed as a therapeutic agent, its foundational structure can be modified to create a new generation of molecular probes to explore disease pathology.

Researchers have successfully synthesized numerous fluorescent probes based on the phenothiazine skeleton for the detection of various biologically relevant analytes, including:

Ions: Probes have been designed to selectively detect ions like fluoride, demonstrating their utility in tracking specific molecules within cellular environments. researchgate.netmdpi.com

Biothiols: Phenothiazine-based probes can visualize and quantify essential biothiols such as cysteine, homocysteine, and glutathione, which are crucial in cellular redox processes. mdpi.com

Reactive Oxygen Species (ROS): Given the link between neurodegeneration and oxidative stress, probes capable of detecting ROS could provide invaluable insights into disease mechanisms. nih.gov

The future in this area involves rationally designing derivatives of the this compound core that are tailored for specific research questions. For instance, by attaching specific targeting moieties or environmentally sensitive fluorophores, it may be possible to create probes that can:

Visualize the process of tau or α-synuclein aggregation in real-time within living cells.

Report on the redox state or mitochondrial health of neurons.

Track the distribution of the compound across the blood-brain barrier and within different brain regions.

Such tools would not only advance our understanding of the pathways LMTM modulates but would also have broader applications in neurodegenerative disease research. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding

To move beyond a single-pathway perspective, future research on this compound must embrace a systems-biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased method to comprehensively map the biological effects of the compound. nih.govunito.it This approach is increasingly being used to unravel the complexity of diseases like cancer, kidney disease, and Alzheimer's, allowing for the identification of novel biomarkers and therapeutic targets. nih.govd-nb.info

Applying a multi-omics strategy to LMTM research would involve treating cellular or animal models with the compound and subsequently analyzing the global changes across different molecular layers. This would enable researchers to build a holistic picture of its mechanism of action, identify previously unknown off-target effects, and understand the downstream consequences of its interaction with primary targets. For example, proteomics could identify changes in protein expression or post-translational modifications that occur after LMTM treatment, while metabolomics could reveal shifts in cellular energy pathways. mdpi.com

This integrated analysis can help answer key questions, such as which specific kinases or phosphatases are affected by LMTM to alter tau's state, or how the compound's effect on mitochondrial respiration impacts the broader cellular metabolome. nih.gov Ultimately, a systems-level understanding will be crucial for optimizing therapeutic strategies and potentially personalizing treatment based on an individual's molecular profile.

Table 2: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Research Question | Potential Insights | Citation |

| Transcriptomics | How does LMTM alter gene expression in neuronal cells? | Identification of regulated genes and signaling pathways; potential off-target effects. | mdpi.com |

| Proteomics | What is the global impact of LMTM on the cellular proteome and post-translational modifications (e.g., phosphorylation)? | Uncovering changes in protein networks, kinase activity, and downstream signaling cascades beyond direct tau interaction. | nih.gov |

| Metabolomics | How does LMTM affect cellular metabolism, particularly mitochondrial function? | Mapping changes in key metabolites and energy pathways; linking mitochondrial effects to overall cellular health. | d-nb.info |

| Integrated Analysis | What is the complete network of molecular changes induced by LMTM? | A holistic model of the drug's mechanism of action; discovery of novel biomarkers for treatment response. | unito.it |

Exploration in Diverse Biochemical and Cellular Contexts

Initial research on this compound has been heavily concentrated on its potential as a treatment for Alzheimer's disease and, to a lesser extent, behavioral variant frontotemporal dementia (bvFTD). researchgate.net More recently, its efficacy in models of synucleinopathies has expanded its scope to Parkinson's disease. nih.govrsc.org However, the molecular activities of LMTM suggest its relevance may extend to a wider range of biochemical and cellular contexts.

Future research should systematically explore the effects of LMTM in other tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration, which are characterized by different isoforms and structures of tau aggregates. researchgate.net Understanding its efficacy against different types of tau pathology is a critical unmet need.

Given its reported effects on mitochondria and autophagy, exploring LMTM in the context of other neurodegenerative disorders where these processes are impaired—even those without hallmark protein aggregates—could be a fruitful avenue. rsc.org Diseases like Huntington's or amyotrophic lateral sclerosis (ALS), where mitochondrial dysfunction is a known pathogenic factor, could represent novel applications. Furthermore, its potential anti-inflammatory properties, a common theme in neurodegeneration, remain largely unexplored and present another significant area for future investigation. researchgate.net This expansion of research will clarify whether this compound is a specific anti-tau agent or a broader neuroprotective compound with relevance to multiple disease states.

Q & A

Basic Research Questions

Q. What established methodologies are used to assess Leucomethylthioninium’s inhibition of tau protein aggregation in preclinical models?

- Methodological Answer: Preclinical studies typically employ in vitro assays such as Thioflavin T fluorescence to monitor fibril formation and transmission electron microscopy (TEM) for visualizing tau fibril morphology. For in vivo models , transgenic mice expressing human tau mutants are used, with tau pathology quantified via immunohistochemistry or Western blotting. Researchers must include controls (e.g., untreated tau samples) and validate results across multiple assay systems to ensure reproducibility .

Q. How do researchers differentiate this compound’s binding specificity between tau-tau interactions versus tau-tubulin interactions?

- Methodological Answer: Competitive binding assays using isotopically labeled ligands (e.g., radiolabeled tau) and surface plasmon resonance (SPR) can quantify binding affinities. Molecular docking simulations and cryo-EM further elucidate structural interactions. For validation, tubulin polymerization assays are conducted to confirm that this compound does not disrupt microtubule dynamics, ensuring specificity for tau aggregation .

Advanced Research Questions

Q. What factors contribute to inconsistent efficacy outcomes in this compound clinical trials for Alzheimer’s disease?

- Methodological Answer: Key factors include:

- Patient stratification : Advanced disease stages (Braak V-VI) may limit therapeutic efficacy due to irreversible neurodegeneration. Trials should enroll early-stage cohorts using biomarkers (e.g., CSF p-tau, amyloid PET) .

- Pharmacokinetic variability : Poor blood-brain barrier penetration or dose-limiting toxicity. Methodological solutions include optimizing prodrug formulations or using CSF sampling to correlate drug levels with clinical outcomes .